N-(3,4-dimethoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide
Description
N-(3,4-dimethoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a synthetic compound featuring a pyridoindole core substituted with a fluorine atom at position 8 and a 3,4-dimethoxyphenylacetamide moiety. The molecule combines structural elements from both indole alkaloids and substituted benzamide derivatives, which are often explored for their neuroactive or kinase-inhibitory properties. The presence of fluorine and methoxy groups likely enhances metabolic stability and receptor binding affinity compared to non-halogenated analogs.
Properties
Molecular Formula |
C23H24FN3O4 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C23H24FN3O4/c1-30-20-6-4-15(12-21(20)31-2)25-22(28)7-8-23(29)27-10-9-19-17(13-27)16-11-14(24)3-5-18(16)26-19/h3-6,11-12,26H,7-10,13H2,1-2H3,(H,25,28) |
InChI Key |
GCIULFBUCXMCFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F)OC |
Origin of Product |
United States |
Preparation Methods
Multistep Synthesis: Compound X is typically synthesized through a multistep process. One common route involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine (e.g., tryptamine) to form the indole core. Subsequent functionalization and coupling steps yield the final compound.
- Industrial-scale production methods are proprietary and not widely disclosed. the compound’s complexity suggests that it may not be produced on a large scale.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: Oxidation of the indole moiety can lead to diverse products.
Reduction: Reduction of the carbonyl group in the butanamide can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can modify the indole or pyridine rings.
Common reagents include:
Oxidants: KMnO₄, PCC
Reductants: NaBH₄, LiAlH₄
Nucleophiles: Grignard reagents, amines
Major products depend on reaction conditions and substituents.
Scientific Research Applications
Compound X has garnered interest in several fields:
Medicine: It exhibits potential as an anticancer agent due to its unique structure and interactions with cellular targets.
Neuroscience: Researchers explore its effects on neurotransmitter receptors.
Chemical Biology: It serves as a probe for studying protein–ligand interactions.
Mechanism of Action
- Compound X likely interacts with specific receptors or enzymes, affecting cellular processes.
- Molecular targets may include kinases, GPCRs, or transcription factors.
- Pathways involved could include cell cycle regulation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
Key Observations:
Fluorine Substitution :
- The 8-fluoro substitution in the target compound and analogs (e.g., ) improves metabolic stability and binding to hydrophobic pockets in enzymes or receptors.
- Difluoro derivatives (e.g., 6,8-difluoro in ) exhibit conformational isomerism, which may influence pharmacokinetics.
Methoxy Groups: The 3,4-dimethoxyphenyl group (as in the target compound and ) enhances solubility and π-π stacking interactions compared to non-polar substituents like iodine ().
Scaffold Variations :
Key Insights:
- Synthetic Accessibility : Pyridoindoles (e.g., ) are synthesized via condensation reactions with moderate yields (22–50%), while pyrazolo-pyrimidines () require multi-step protocols.
- Biological Relevance : Pyridoindoles are prioritized for neurological targets (e.g., Alzheimer’s in ), whereas pyrimidoindoles () are explored for anticancer applications.
Biological Activity
N-(3,4-dimethoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a complex organic compound that has garnered attention in pharmacological research for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Dimethoxyphenyl Group : The presence of the 3,4-dimethoxyphenyl moiety is significant for its interaction with biological targets.
- Tetrahydropyridoindole : This substructure is associated with various neuropharmacological effects and may contribute to the compound's activity.
- Oxobutanamide : This functional group is often linked to bioactive compounds and may enhance the compound's therapeutic efficacy.
Molecular Formula
The molecular formula for this compound is .
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit notable antitumor properties. In particular:
- Mechanism of Action : The compound may exert its effects through the modulation of cytochrome P450 enzymes, which are crucial for drug metabolism and activation of prodrugs into their active forms. For instance, studies have shown that related compounds like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole demonstrate selective cytotoxicity against various cancer cell lines, including breast and colorectal cancers .
- In Vitro Studies : In a study involving the NCI human-derived 60 cell line panel, compounds structurally related to our target showed GI50 values (the concentration that inhibits cell growth by 50%) less than 100 nmol/L in sensitive cancer cell lines .
Table 1: IC50 Values of Related Compounds
| Cell Line | GW-610 (IC50 μmol/L) | 5F-203 (IC50 μmol/L) |
|---|---|---|
| MDA-MB-468 | 0.073 ± 0.010 | 0.052 ± 0.010 |
| MCF-7 | 0.363 ± 0.051 | 0.761 ± 0.166 |
| KM12 | 0.079 ± 0.015 | >10 |
| HCC2998 | 0.079 ± 0.007 | >10 |
Antiviral Activity
Emerging evidence suggests that similar compounds may also possess antiviral properties:
- Mechanism of Action : Some derivatives have been shown to inhibit viral replication by targeting viral polymerases or other essential enzymes involved in the viral life cycle .
- Case Studies : In vitro studies demonstrated that certain thiazolidinone derivatives exhibited significant antiviral activity against various strains of viruses, indicating a potential pathway for our target compound .
Toxicological Profile
Understanding the safety profile of this compound is crucial for its therapeutic application:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
